Desmethylloperamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmethylloperamide hydrochloride is a major metabolite of loperamide, a synthetic opioid used primarily as an anti-diarrheal agent. This compound is known for its interaction with the permeability-glycoprotein efflux pump, which restricts its passage through the blood-brain barrier .

准备方法

Synthetic Routes and Reaction Conditions

Desmethylloperamide hydrochloride is synthesized through the N-demethylation of loperamide. This process typically involves the use of oxidative agents such as cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4 . The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the efficiency of the demethylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and continuous flow systems to maintain the required reaction conditions. The product is then purified using chromatographic techniques to achieve the desired purity levels .

化学反应分析

Synthetic Pathways

Desmethylloperamide is primarily synthesized via two approaches:

Demethylation of Loperamide

The primary route involves selective N-demethylation of loperamide using alkaline hydrolysis or enzymatic catalysis:

-

Chemical Demethylation :

| Entry | Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 5 | KOH | BuOH, 100°C, 3 days | 7 |

| 3 | HCl | 1,4-Dioxane, reflux, 16 h | - |

| 4 | H₂SO₄ | H₂O, 100°C, 16 h | 23 |

-

Enzymatic Demethylation :

Metabolic Reactions

Desmethylloperamide undergoes further biotransformation:

-

Phase I Reactions :

-

Phase II Conjugation :

Hydrolysis of Nitrile Precursors

Desmethylloperamide derivatives are synthesized via nitrile hydrolysis (Table 2):

| Entry | Substrate | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 3 | 12b | HCl | 1,4-Dioxane, reflux | 20 |

| 4 | 12b | H₂SO₄ | H₂O, 100°C | 23 |

-

Acidic hydrolysis of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives yields desmethylloperamide analogs .

Stability and Degradation

-

pH-Dependent Stability :

-

Thermal Stability :

Analytical Characterization

-

Chromatography :

-

Mass Spectrometry :

Reaction with Gilman Reagents

Desmethylloperamide’s furan moiety participates in nucleophilic ring-opening reactions:

-

Epoxide Ring Opening :

Toxicological Reactions

-

hERG Channel Inhibition :

Immunoassay Cross-Reactivity

-

False-Positive Results :

This synthesis of data from pharmacological, metabolic, and analytical studies provides a comprehensive overview of desmethylloperamide hydrochloride’s reactivity, emphasizing its clinical and toxicological implications .

科学研究应用

Pharmacological Properties

Desmethylloperamide hydrochloride is primarily recognized for its role as an opioid receptor agonist. Unlike loperamide, which is widely used to treat diarrhea, desmethylloperamide exhibits different pharmacokinetic properties due to its ability to cross the blood-brain barrier under certain conditions. This property is significant for understanding its potential central nervous system effects and therapeutic applications.

Diarrhea Management

This compound is involved in the treatment of various forms of diarrhea, particularly in cases where loperamide is indicated. Its efficacy in managing symptoms stems from its action on the gut's opioid receptors.

Potential Misuse and Toxicity

Recent studies have highlighted cases of misuse where individuals have taken high doses of loperamide (and consequently desmethylloperamide) to achieve euphoric effects or mitigate opioid withdrawal symptoms. This misuse can lead to serious cardiovascular complications, including ventricular tachycardia and prolonged QT intervals .

Clinical Case Reports

A multicenter cohort study documented adverse effects associated with loperamide misuse, focusing on patients who presented with severe cardiac events after high-dose consumption. Among 26 patients studied, 38.5% exhibited prolonged QTc intervals, with several experiencing life-threatening arrhythmias .

| Case Study | Patient Demographics | Symptoms | Outcomes |

|---|---|---|---|

| 1 | 36-year-old male | Unresponsive, ventricular tachycardia | Resuscitated after CPR; found with multiple loperamide bottles |

| 2 | 17-year-old female | Prolonged QTc, dysrhythmias | Managed with supportive care; no fatalities reported |

Toxicology Registry Insights

The Toxicology Investigators Consortium (ToxIC) Registry has provided insights into the clinical characteristics of patients with loperamide exposure. This registry highlights the need for awareness regarding the potential for abuse and serious side effects associated with desmethylloperamide .

Neuropharmacological Studies

Research indicates that desmethylloperamide may have neuropharmacological implications due to its ability to penetrate the blood-brain barrier under certain conditions. Studies involving animal models have suggested that this compound could be useful in evaluating P-glycoprotein function in pharmacokinetics .

作用机制

Desmethylloperamide hydrochloride exerts its effects primarily through its interaction with the permeability-glycoprotein efflux pump. This interaction prevents the compound from crossing the blood-brain barrier, thereby limiting its central nervous system effects. The molecular targets involved include the permeability-glycoprotein and other ATP-binding cassette transporters .

相似化合物的比较

Similar Compounds

Loperamide: The parent compound, used as an anti-diarrheal agent.

Diphenoxylate: Another synthetic opioid with similar anti-diarrheal properties.

Haloperidol: A structurally similar compound with different pharmacological effects.

Uniqueness

Desmethylloperamide hydrochloride is unique due to its selective interaction with the permeability-glycoprotein efflux pump, which restricts its passage through the blood-brain barrier. This property makes it a valuable tool in studying drug resistance mechanisms and developing new pharmaceutical formulations .

属性

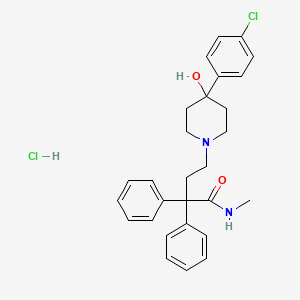

分子式 |

C28H32Cl2N2O2 |

|---|---|

分子量 |

499.5 g/mol |

IUPAC 名称 |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide;hydrochloride |

InChI |

InChI=1S/C28H31ClN2O2.ClH/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22;/h2-15,33H,16-21H2,1H3,(H,30,32);1H |

InChI 键 |

CDRYTZQIQNWLFW-UHFFFAOYSA-N |

规范 SMILES |

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

同义词 |

(11C)N-desmethyl-loperamide (N-methyl-11C)-desmethyl-loperamide N-demethyl-loperamide N-demethylloperamide N-desmethyl-loperamide N-desmethylloperamide |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。